molecular formula C15H18N2O2 B318462 4-cinnamoyl-3-ethyl-2-piperazinone

4-cinnamoyl-3-ethyl-2-piperazinone

Cat. No.: B318462
M. Wt: 258.32 g/mol
InChI Key: VPLUXJAESAPOTA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cinnamoyl-3-ethyl-2-piperazinone is a chemical compound with the molecular formula C15H18N2O2. It belongs to the class of piperazin-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cinnamoyl-3-ethyl-2-piperazinone can be achieved through various synthetic routes. One common method involves the reaction of 3-ethylpiperazin-2-one with cinnamoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-cinnamoyl-3-ethyl-2-piperazinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperazin-2-one derivatives.

Scientific Research Applications

4-cinnamoyl-3-ethyl-2-piperazinone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-cinnamoyl-3-ethyl-2-piperazinone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-4-[(E)-3-phenylprop-2-enoyl]piperazin-2-one
  • 3-ethyl-4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperazin-2-one

Uniqueness

4-cinnamoyl-3-ethyl-2-piperazinone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl group, a phenylprop-2-enoyl moiety, and a piperazin-2-one ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

3-ethyl-4-[(E)-3-phenylprop-2-enoyl]piperazin-2-one

InChI

InChI=1S/C15H18N2O2/c1-2-13-15(19)16-10-11-17(13)14(18)9-8-12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3,(H,16,19)/b9-8+

InChI Key

VPLUXJAESAPOTA-CMDGGOBGSA-N

Isomeric SMILES

CCC1C(=O)NCCN1C(=O)/C=C/C2=CC=CC=C2

SMILES

CCC1C(=O)NCCN1C(=O)C=CC2=CC=CC=C2

Canonical SMILES

CCC1C(=O)NCCN1C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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